REACTION_CXSMILES
|
[NH2:1][OH:2].N#[N+:4][O-:5].N#N.[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[OH:5][NH3+:4].[OH:2][NH3+:1] |f:4.5.6|
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#[N+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
In a 50 m3 stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Into the liquid in the stirred tank were introduced at 39.2° C.
|
Type
|
CUSTOM
|
Details
|
In this case the NO was virtually completely reacted
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |